molecular formula C32H67N B091279 Dicetylamine CAS No. 16724-63-3

Dicetylamine

Cat. No.: B091279
CAS No.: 16724-63-3
M. Wt: 465.9 g/mol
InChI Key: NQYKSVOHDVVDOR-UHFFFAOYSA-N
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Description

Dicetylamine, also known as N-hexadecyl-1-hexadecanamine, is an organic compound with the molecular formula C₃₂H₆₇N. It is a secondary amine, characterized by the presence of two hexadecyl (cetyl) groups attached to the nitrogen atom. This compound is typically a waxy solid at room temperature and is known for its hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicetylamine can be synthesized through the reductive amination of hexadecanal with hexadecylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions usually require an inert atmosphere and moderate temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of hexadecanenitrile in the presence of hexadecylamine. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and elevated temperatures, using a metal catalyst such as nickel or cobalt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of N-hexadecylhexadecanamide. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Although this compound is already a reduced form, it can participate in further reduction reactions under specific conditions, leading to the formation of primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles. For example, reaction with alkyl halides can produce quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: N-hexadecylhexadecanamide

    Reduction: Primary amines

    Substitution: Quaternary ammonium salts

Scientific Research Applications

Dicetylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations. It is also employed in the synthesis of complex organic molecules.

    Biology: Utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Investigated for its potential use in antimicrobial and antifungal formulations due to its hydrophobic nature and ability to disrupt microbial cell membranes.

    Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of dicetylamine primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, this compound can integrate into lipid bilayers, disrupting their structure and function. This property is particularly useful in antimicrobial applications, where this compound can compromise the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can act as a surfactant, reducing surface tension and promoting the formation of stable emulsions.

Comparison with Similar Compounds

    Cetylamine: A primary amine with a single hexadecyl group attached to the nitrogen atom.

    Dihexadecylamine: Similar to dicetylamine but with different alkyl chain lengths.

    Stearylamine: Contains an octadecyl group instead of a hexadecyl group.

Comparison: this compound is unique due to the presence of two long hexadecyl chains, which impart distinct hydrophobic properties and enhance its ability to interact with lipid membranes. Compared to cetylamine and stearylamine, this compound exhibits stronger emulsifying and surfactant properties, making it more effective in applications requiring the stabilization of emulsions and dispersions.

Properties

IUPAC Name

N-hexadecylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYKSVOHDVVDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H67N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867439
Record name N-Hexadecyl-1-hexadecanamine
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Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-63-3, 68037-98-9, 68439-74-7
Record name Dihexadecylamine
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Record name Dicetylamine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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